molecular formula C46H50F6N6O6S B1193455 PROTAG-6c

PROTAG-6c

Cat. No.: B1193455
M. Wt: 928.9924
InChI Key: ILYFPDYUTDXMID-YQKUVYINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAG-6c is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) molecule designed for the targeted degradation of proteins of interest (POIs) within cells. PROTACs represent a revolutionary event-driven therapeutic modality in chemical biology and drug discovery, moving beyond traditional occupancy-driven inhibition by co-opting the cell's own Ubiquitin-Proteasome System (UPS) to eliminate target proteins . The core mechanism of this compound involves three key components linked together in a single molecule: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker. Upon cell entry, this compound simultaneously binds both the POI and an E3 ubiquitin ligase, forming a ternary complex. This complex prompts the E3 ligase to transfer ubiquitin chains onto the target protein. The ubiquitin-tagged protein is then recognized and degraded by the 26S proteasome, effectively reducing its intracellular levels . This degradation-based approach offers significant research advantages over simple inhibition. By removing the target protein entirely, this compound ablates all its functions—enzymatic, structural, and scaffolding. This makes PROTAC technology particularly valuable for targeting proteins previously considered "undruggable." Furthermore, PROTACs like this compound operate catalytically, meaning a single molecule can facilitate the degradation of multiple protein copies, offering the potential for sustained efficacy at lower doses . PROTACs have also demonstrated the ability to achieve isoform-selective degradation, a difficult feat with conventional small-molecule inhibitors, by exploiting subtle differences in ternary complex stability . PROTAC technology has been successfully applied to diverse protein classes, including kinases, nuclear receptors, and transcription factors, making this compound a versatile tool for probing disease biology and validating novel therapeutic targets . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C46H50F6N6O6S

Molecular Weight

928.9924

IUPAC Name

(2S,4R)-1-((S)-2-((4-((E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamido)butyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H50F6N6O6S/c1-27-39(65-26-57-27)30-11-8-28(9-12-30)23-56-42(61)36-21-34(59)24-58(36)43(62)40(44(2,3)4)54-16-6-7-17-55-41(60)32(22-53)18-29-10-15-37(38(19-29)63-5)64-25-31-13-14-33(45(47,48)49)20-35(31)46(50,51)52/h8-15,18-20,26,34,36,40,54,59H,6-7,16-17,21,23-25H2,1-5H3,(H,55,60)(H,56,61)/b32-18+/t34-,36+,40-/m1/s1

InChI Key

ILYFPDYUTDXMID-YQKUVYINSA-N

SMILES

O=C([C@H]1N(C([C@@H](NCCCCNC(/C(C#N)=C/C2=CC=C(OCC3=CC=C(C(F)(F)F)C=C3C(F)(F)F)C(OC)=C2)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC4=CC=C(C5=C(C)N=CS5)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PROTAG-6c;  PROTAG 6c;  PROTAG6c

Origin of Product

United States

Molecular and Cellular Mechanisms of Protac 6c Action

The Ubiquitin-Proteasome System (UPS) in Targeted Protein Degradation

The UPS is a crucial pathway in eukaryotic cells responsible for regulating protein levels by selectively degrading damaged, misfolded, or regulatory proteins ebi.ac.ukuniprot.orguniprot.orgbiocat.comuniprot.org. This highly selective proteolytic pathway ensures cellular homeostasis and controls various essential processes, including cell cycle progression, gene expression, and stress responses ebi.ac.ukuniprot.orguniprot.orgbiocat.comrcsb.org.

The ubiquitination process, which marks proteins for degradation, is catalyzed by a cascade of three distinct enzyme classes:

E1 (Ubiquitin-Activating Enzyme): Initiates the ubiquitination pathway by activating ubiquitin in an ATP-dependent manner genebiosystems.comnih.govthermofisher.comuniprot.org. Ubiquitin, a small (8.6 kDa) regulatory protein, forms a high-energy thioester bond with the E1 enzyme genebiosystems.comnih.govuniprot.org.

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1, forming a thioester linkage with its active-site cysteine genebiosystems.comnih.govuniprot.orgquimigen.pt. There are approximately 37 known E2 enzymes in humans, each potentially interacting with multiple E3 ligases uniprot.orguma.es.

E3 (Ubiquitin-Protein Ligase): Plays a pivotal role in determining substrate specificity within the UPS rcsb.orggenebiosystems.comnih.govrcsb.orgpromega.com. E3 ligases recruit specific protein substrates and facilitate the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein, or to a lysine of a growing polyubiquitin (B1169507) chain genebiosystems.comnih.govquimigen.ptpromega.com. The human genome encodes over 600 E3 ligases, highlighting their diverse roles in cellular regulation rcsb.org.

The ubiquitination cascade proceeds through a series of sequential enzymatic reactions:

Ubiquitin Activation: Ubiquitin is first activated by an E1 enzyme, forming a high-energy thioester bond with its C-terminus, a process that requires ATP genebiosystems.comnih.govuniprot.orgquimigen.ptpromega.com.

Ubiquitin Conjugation: The activated ubiquitin is then transferred from E1 to an E2 ubiquitin-conjugating enzyme, again forming a thioester bond genebiosystems.comnih.govuniprot.orgquimigen.ptpromega.com.

Ubiquitin Ligation: Finally, an E3 ubiquitin ligase binds to both the ubiquitin-loaded E2 and the specific protein substrate (POI), catalyzing the transfer of ubiquitin from the E2 to a lysine residue on the POI genebiosystems.comnih.govquimigen.ptpromega.com. This initial ubiquitin attachment is termed monoubiquitination uniprot.org.

For proteasomal degradation, multiple ubiquitin molecules are typically added to form a polyubiquitin chain uniprot.orguniprot.orguniprot.orgquimigen.pt. These chains are formed by linking the glycine (B1666218) residue of one ubiquitin molecule to a specific lysine residue (most commonly Lysine 48, K48) of the previously attached ubiquitin molecule uniprot.orgquimigen.ptpromega.com. A polyubiquitin chain typically requires at least four ubiquitin molecules for efficient proteasomal targeting quimigen.pt.

The 26S proteasome is a large, multi-subunit proteolytic complex responsible for degrading polyubiquitinated proteins in eukaryotic cells ebi.ac.ukuniprot.orguniprot.orgbiocat.comuniprot.org. It consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP) uniprot.orgbiocat.comnih.gov. The 19S RP recognizes the polyubiquitin tag on the condemned protein, unfolds the substrate in an ATP-dependent manner, and translocates the unfolded polypeptide into the central chamber of the 20S CP ebi.ac.ukuniprot.orgbiocat.com. Inside the 20S CP, proteolytic active sites cleave the protein into short peptides, while ubiquitin molecules are released by deubiquitinating enzymes (DUBs) for recycling ebi.ac.ukuniprot.orgbiocat.com. This highly regulated process ensures the precise removal of target proteins, maintaining cellular protein homeostasis ebi.ac.ukuniprot.orguniprot.org.

PROTAC-6c-Mediated Ternary Complex Formation

PROTAC-6c is a heterobifunctional molecule designed to induce the degradation of its target protein, ERRα, by leveraging the UPS assaygenie.com. It achieves this by simultaneously binding to ERRα and an E3 ubiquitin ligase, thereby bringing them into close proximity to form a "ternary complex" assaygenie.compromega.com. This induced proximity is the critical first step that facilitates the ubiquitination of ERRα by the E3 ligase, marking it for subsequent proteasomal degradation assaygenie.compromega.com.

PROTAC-6c contains a specific chemical moiety designed to bind to an E3 ubiquitin ligase assaygenie.com. While the specific E3 ligase recruited by this particular PROTAC-6c for ERRα degradation is not explicitly stated in the primary research assaygenie.com, other PROTACs targeting ERRα have been shown to engage with E3 ligases such as Cereblon (CRBN) uniprot.org. The E3 ligase binding domain of PROTAC-6c forms molecular interactions with its cognate E3 ligase, establishing the foundation for the ternary complex. These interactions are crucial for positioning the E3 ligase in a catalytically competent orientation relative to the protein of interest.

The other key component of PROTAC-6c is its Protein of Interest (POI) binding domain, which specifically engages with Estrogen-related Receptor alpha (ERRα) assaygenie.com. This binding domain is derived from a ligand known to interact with ERRα, providing the necessary affinity to recruit the protein into the ternary complex uniprot.org. The formation of this PROTAC-6c-E3 ligase-ERRα ternary complex brings ERRα into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from the E2 enzyme (associated with the E3 ligase) to accessible lysine residues on ERRα promega.com.

The successful formation of this ternary complex leads to the polyubiquitination of ERRα, signaling its degradation by the 26S proteasome assaygenie.com. Research findings indicate that PROTAC-6c is highly effective in degrading ERRα. For instance, compound 6c has been shown to specifically degrade ERRα protein by over 80% at a concentration as low as 30 nM, and by approximately 39% at 10 nM assaygenie.com. This demonstrates its potent and selective action in inducing ERRα degradation, which is dependent on ternary complex formation and UPS participation assaygenie.com. The efficiency of degradation can be influenced by the specific conformational changes induced by the PROTAC within the ternary complex, affecting the arrangement of lysine residues for ubiquitination assaygenie.com.

Table 1: PROTAC-6c Degradation Potency for ERRα

Target ProteinPROTAC-6c ConcentrationDegradation Percentage
ERRα10 nM~39%
ERRα30 nM>80%
ERRα100 nM96%

Design Principles and Chemical Biology Aspects of Protac 6c

Rational Design Strategies for PROTAC-6c Analogs

The design of PROTACs, including PROTAC-6c, is a meticulous process involving three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two frontiersin.orgglpbio.comnih.govmedchemexpress.com. Rational design aims to optimize these components to enhance degradation potency, efficacy, and favorable pharmacokinetic properties .

For PROTAC-6c, the strategy involved developing (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives as novel ERRα degraders medchemexpress.com. The design of PROTACs often relies on established POI inhibitors, where a solvent-exposed region can serve as an anchor for linker attachment without disrupting critical interactions at the active site nih.gov. This modular approach allows for systematic modifications to the E3 ligase ligand, linker, and POI ligand to study their influence on degradation . The concept of dual-ligand PROTACs, incorporating two copies of POI and E3 ligands, is also being explored to promote high-avidity ternary complex formation, which can lead to increased local ligand concentration and potentially more stable ternary complexes, extending the intracellular residence time of the PROTAC molecules frontiersin.org.

Structural Activity Relationships (SAR) for Modulating Degradation Efficiency

Structural Activity Relationships (SAR) are crucial in PROTAC development, as even minor changes to the chemical structures of the ligands and linkers can significantly influence the PROTAC's degradation potency and specificity frontiersin.org. The efficacy of PROTAC-6c in degrading ERRα is a testament to careful SAR optimization.

The stability of the ternary complex formed between the PROTAC, the POI, and the E3 ligase is directly correlated with degradation efficiency biocat.com. PROTACs induce favorable target-ligase protein-protein interactions (PPIs), leading to the eventual degradation of the POI frontiersin.org. The linker's length, rigidity, and chemical nature are pivotal in dictating the formation and stability of this ternary complex, thereby influencing degradation efficiency medchemexpress.comnih.govbiocat.com. For instance, studies on other PROTACs have shown that shorter linkers can enhance the physical alignment and biochemical interaction between the target protein and the E3 ligase, ensuring efficient ubiquitination and degradation nih.gov.

Table 1: Key Degradation Data for PROTAC-6c (ERRα Degrader)

Target ProteinDegradation Efficacy (Dmax)Concentration for >80% DegradationConcentration for ~39% DegradationSelectivity
ERRα>80% medchemexpress.com30 nM medchemexpress.com10 nM medchemexpress.comHighly selective over ERRβ and ERRγ medchemexpress.com

Synthetic Methodologies for PROTAC-6c and Related Chimeras in Research

The synthesis of PROTAC-6c and other PROTAC chimeras typically involves coupling the POI-binding ligand to the E3 ligase-recruiting ligand via a linker. These are heterobifunctional molecules, and their synthesis often employs established chemical reactions.

General synthetic approaches for PROTACs include:

Amide Chemistry: This is a common method for connecting the linker to the POI and E3 ligase ligands.

Modular Synthesis: This strategy allows for the systematic assembly of the three PROTAC components, facilitating the exploration of different ligands and linker designs .

Click Chemistry: The use of click chemistry, such as copper-catalyzed azide-alkyne cycloaddition, has been reported for the modular synthesis of PROTACs, enabling the incorporation of diverse linker motifs, including unconventional ones like ferrocene.

"PreTACs" as Building Blocks: Some methodologies involve developing prepacked terminal azide-labeled "preTACs" as PROTAC toolkit building blocks, which can then be readily conjugated to POI ligands to generate libraries of chimeric degraders for screening.

The specific synthesis of PROTAC-6c involved the design and synthesis of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives, which were then adapted into the PROTAC concept medchemexpress.com.

Ligand Selection for E3 Ubiquitin Ligase Recruitment (e.g., CRBN, VHL)

The selection of the E3 ubiquitin ligase and its corresponding ligand is a critical determinant of PROTAC efficacy and specificity. While over 600 E3 ligases exist in the human proteome, only a limited number have been successfully co-opted for PROTAC development nih.gov. The most frequently utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL) frontiersin.orgnih.gov.

PROTAC-6c, as an ERRα degrader, is based on a von Hippel-Lindau (VHL) ligand. The choice between CRBN and VHL, or other E3 ligases, depends on several factors, including:

Tissue Expression Levels: The E3 ligase must be expressed in the target cells or tissues where degradation is desired.

Subcellular Co-localization: The E3 ligase and the POI need to co-localize within the cell to facilitate ternary complex formation.

Ligand Binding Characteristics: The E3 ligase ligand should bind to the substrate recognition site of the E3 ligase without negatively impacting its ubiquitination activity.

Beyond CRBN and VHL, other E3 ligases such as MDM2, Inhibitor of Apoptosis Proteins (IAP), KLHDC2, DCAF16, RNF114, RNF4, and FEM1B are also being explored to expand the scope of degradable targets and overcome potential resistance mechanisms nih.gov.

Optimization of Target Protein Binding Domains

Optimizing the target protein binding domain is fundamental to PROTAC design. This involves selecting a POI ligand (also known as a "warhead") that binds specifically and with sufficient affinity to the target protein. While PROTACs can utilize relatively weak binding ligands, a certain threshold binding affinity is necessary to ensure long-lived ternary complex formation and efficient degradation frontiersin.org.

The POI ligand provides the initial recognition element, bringing the PROTAC into proximity with the target protein. The subsequent formation of a ternary complex with the E3 ligase is then facilitated by the linker and the E3 ligase ligand frontiersin.orgglpbio.comnih.govmedchemexpress.com. The design of the POI binding domain also considers the "exit vector" – the point on the ligand where the linker is attached – to ensure it does not interfere with the ligand's interaction with the POI or the formation of the ternary complex nih.gov.

For PROTAC-6c, the ERRα binding domain was derived from (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives medchemexpress.com. The ability of PROTACs to induce favorable neo-interactions between the POI and E3 ligase, or between either protein and the PROTAC beyond their individual binding moieties, can lead to cooperative binding and enhanced degradation biocat.com. This cooperative effect is a key advantage of PROTACs over traditional inhibitors, allowing for the degradation of proteins that might be challenging to target through active site inhibition alone frontiersin.org.

Methodologies for Investigating Protac 6c Activity and Selectivity

In Vitro Biochemical Assays for Ternary Complex Formation

PROTACs function by recruiting a protein of interest (POI) to an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and proteasomal degradation of the POI nih.govprofacgen.comnih.govo2hdiscovery.co. The stability and cooperativity of this ternary complex are critical determinants of a PROTAC's degradation efficiency nih.govnih.govo2hdiscovery.cobiorxiv.org.

Biophysical techniques such as Biolayer Interferometry (BLI), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are widely employed to characterize the kinetics and thermodynamics of PROTAC-induced ternary complex formation profacgen.comnih.govo2hdiscovery.cobiorxiv.orggoogle.com. These label-free methods provide real-time data on binding events, enabling the determination of binding affinities (KD values) and kinetic parameters (association and dissociation rates) for both binary (PROTAC-POI, PROTAC-E3 ligase) and ternary (POI-PROTAC-E3 ligase) interactions o2hdiscovery.cobiorxiv.orggoogle.com. ITC, in particular, is considered a reliable technique for determining the cooperativity of ternary complex formation, providing thermodynamic insights into the interaction profacgen.comnih.govbiorxiv.org.

While these techniques are fundamental to PROTAC characterization, detailed investigations specifically on the ternary complex formation of PROTAC-6c (ERRα degrader) using BLI, SPR, or ITC were not explicitly described in the available literature, particularly concerning the role of its cyanoacrylamide group nih.gov.

Fluorescence Resonance Energy Transfer (FRET), including Time-Resolved FRET (TR-FRET), is a high-throughput technique utilized to monitor the assembly and dynamics of protein complexes, including PROTAC-induced ternary complexes, in both in vitro and live-cell settings profacgen.commedkoo.combiorxiv.orgbpsbioscience.combmglabtech.com. FRET-based assays rely on the proximity-dependent energy transfer between a donor fluorophore and an acceptor fluorophore, allowing for the quantitative analysis of protein-protein interactions induced by PROTACs profacgen.combiorxiv.orgbmglabtech.com.

Specific FRET-based assay data directly pertaining to the ternary complex formation of PROTAC-6c (ERRα degrader) were not found in the provided research findings.

Cellular Assays for Protein Degradation Kinetics and Efficiency

Western blot analysis is a foundational and widely used biochemical method for detecting and quantifying intracellular protein levels, making it a classical approach to assess PROTAC-mediated protein degradation nih.govoup.comchinesechemsoc.org. By comparing protein levels in treated versus untreated cells, researchers can determine the extent and concentration-dependency of target protein degradation.

PROTAC-6c, known for its activity against ERRα, demonstrated significant degradation of its target. Specifically, PROTAC-6c induced more than 80% degradation of ERRα at a concentration of 30 nM nih.gov. In a separate study, a compound also referred to as PROTAC 6c (or compound 6c) targeting CDK12 and CDK13 exhibited potent degradation, achieving over 95% degradation of CDK12 and over 60% degradation of CDK13 acs.org.

Table 1: PROTAC-6c Mediated Protein Degradation Efficiency

PROTAC-6c VariantTarget ProteinConcentrationDegradation EfficiencyReference
ERRα DegraderERRα30 nM>80% nih.gov
CDK12/13 DegraderCDK12Not specified>95% acs.org
CDK12/13 DegraderCDK13Not specified>60% acs.org

Quantitative proteomics, particularly mass spectrometry-based methods such as Tandem Mass Tag (TMT) labeling, offer a comprehensive approach to assess the global changes in protein expression profiles following PROTAC treatment acs.orgoup.comresearchgate.netuni-frankfurt.dersc.orgnih.govmdpi.com. These techniques enable the identification of specific degraded proteins, evaluation of PROTAC selectivity across the proteome, and discovery of potential off-targets acs.orgoup.commdpi.com. Native mass spectrometry can also be used to directly detect PROTAC ternary complexes nih.gov.

For a related compound (7f) within the series that includes the CDK12/13 degrader PROTAC 6c, global proteomic profiling using TMT-based quantitative proteomics in MFM223 cells demonstrated high selectivity. This analysis identified CDK12, CDK13, and CCNK (Cyclin K, a partner protein of CDK12/13) as the most significantly degraded proteins, indicating the compound's specific action acs.org.

Live-cell imaging and reporter systems, such as those employing NanoLuc luciferase or HaloTag, provide powerful tools for real-time, dynamic monitoring of PROTAC activity within living cells profacgen.comoup.comspringernature.combiorxiv.orgeastport.czpromega.comnih.gov. These systems can be engineered to track target protein levels, assess target engagement, and even visualize ternary complex formation, offering advantages in terms of throughput and mechanistic insights compared to endpoint assays oup.comspringernature.comnih.gov. NanoLuc, a small and bright luciferase, is widely used in various PROTAC applications, including protein stability sensors and protein-protein interaction assays (e.g., NanoBRET, NanoBiT) profacgen.comeastport.czpromega.com. HaloTag is another self-labeling protein tag that allows for visualization and manipulation of proteins in live cells through covalent ligand engagement chinesechemsoc.orgbiorxiv.org.

While these advanced reporter systems are increasingly utilized in PROTAC development, specific research findings detailing the application of NanoLuc or HaloTag systems to investigate the activity or kinetics of PROTAC-6c (ERRα degrader or CDK12/13 degrader) were not explicitly found in the provided search results.

Target Engagement and Deconvolution Studies

Target engagement studies are fundamental to confirming that a PROTAC molecule binds its intended protein target within a cellular context. Deconvolution approaches further aim to identify all direct and indirect protein interactions, ensuring specificity and minimizing off-target effects.

The Cellular Thermal Shift Assay (CETSA) is a biophysical technique widely employed to assess the direct binding of small molecules to their protein targets in living cells or cell lysates. nih.govsigmaaldrich.cnresearchgate.net The principle behind CETSA is that ligand binding to a protein often induces a change in the protein's thermal stability, making it more resistant to heat-induced denaturation. researchgate.net When applied to PROTACs, CETSA provides valuable insights into target engagement and selectivity. nih.govsigmaaldrich.cn

For PROTAC-6c, CETSA can be utilized to confirm its direct engagement with ERRα within cellular environments. By monitoring the thermal stability of ERRα in the presence and absence of PROTAC-6c, researchers can ascertain if the compound is indeed binding to its intended target. nih.govnih.gov Furthermore, mass spectrometric readouts with CETSA can assess the binding selectivity of the PROTAC's warhead and evaluate selectivity across various PROTAC scaffolds, helping to identify potential off-target interactions that might arise from traditional protein-ligand interactions rather than primary target degradation. nih.govsigmaaldrich.cn

Chemoproteomics, also known as chemical proteomics, encompasses a broad array of techniques used to identify and interrogate protein-small molecule interactions on a proteome-wide scale. uniprot.org These approaches are particularly valuable in PROTAC research for target deconvolution, moving beyond simple binding assays to identify functional degraders and their direct cellular targets. citeab.comebiohippo.com

A common chemoproteomic strategy for PROTACs involves a two-component method where cells are treated with the PROTAC, or its constituent linker-E3 ligase recruiter or POI ligands alone, followed by mass spectrometry-based global proteomics analysis. citeab.comebiohippo.com By comparing protein abundance changes across these conditions, researchers can confidently validate direct cellular targets of the degrader and filter out protein abundance changes that might be due to the warhead or E3 ligase recruiter binding alone. citeab.comebiohippo.com This comprehensive analysis helps to characterize the interactome of PROTAC-6c, providing insights into its precise mechanism of action and potential off-target effects. uniprot.org

CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for systematically disrupting genes to determine their function and impact on disease-related processes. dtic.mil In the context of PROTAC research, CRISPR-based functional genomic screens are instrumental for validating the functional consequences of PROTAC-6c's activity and identifying essential components or resistance mechanisms. dtic.milnih.govnih.gov

These screens can be used to create targeted gene knockouts or knockdowns, allowing researchers to identify potential drug targets and validate their relevance in disease models. dtic.mil For PROTAC-6c, CRISPR screens could be employed to confirm that the degradation of ERRα is indeed responsible for the observed phenotypic changes, or to uncover genes whose perturbation affects the efficacy of PROTAC-6c. dtic.milgenecards.org Such screens can identify gene drivers for sensitivity or resistance phenotypes and help elucidate the cellular pathways involved in PROTAC-mediated degradation. genecards.org

Assessment of Ubiquitination Events

The core mechanism of PROTACs relies on the induction of ubiquitination of the target protein, marking it for degradation by the 26S proteasome. nih.govnih.govkobe-u.ac.jp Therefore, assessing ubiquitination events is critical for confirming the on-target mechanism of PROTAC-6c.

Techniques such as Western blotting are routinely used to monitor the degradation of the target protein (ERRα) in response to PROTAC-6c treatment. wikipedia.org Beyond simple degradation, specific ubiquitination assays are employed to directly detect the polyubiquitin (B1169507) chains conjugated to the target protein. These assays, which can include immunoprecipitation followed by Western blotting with anti-ubiquitin antibodies, confirm that the target protein is indeed being ubiquitinated. For PROTAC-6c, mechanistic studies have validated that its ERRα degradation requires ubiquitin proteasome participation. This was evidenced by the abrogation of PROTAC-6c-mediated ERRα degradation upon pretreatment with the proteasome inhibitor Epoxomicin, as well as by competition with the ERRα ligand or the VHL ligand, indicating the necessity of ternary complex formation and proteasomal activity. wikipedia.org

Ex Vivo Model Systems for Mechanistic Elucidation

While cellular assays provide valuable insights, ex vivo model systems offer a more physiologically relevant context for elucidating the mechanistic intricacies of PROTAC-6c. These models bridge the gap between in vitro cell line studies and complex in vivo animal models.

Patient-derived xenograft (PDX) models, for instance, are valuable preclinical models that largely reflect the molecular and phenotypic characteristics of primary diseases. For PROTAC-6c, using ex vivo tissue slices or organoids derived from relevant tissues would allow for the study of its degradation efficacy and selectivity in a more complex cellular architecture, preserving tissue-specific microenvironments and cell-cell interactions that are absent in traditional 2D cell cultures. These models can reveal how PROTAC-6c interacts with its target and the cellular machinery in a context that closely mimics the human physiological or pathological state. Such studies are crucial for understanding the compound's behavior beyond simplified cell line models, providing a more accurate prediction of its potential in vivo efficacy and informing further preclinical and clinical development.

Detailed Research Findings

PROTAC-6c (also referred to as Compound 6c in some studies) has been identified as a highly potent and selective degrader of Estrogen-related receptor α (ERRα). Research findings indicate that PROTAC-6c can induce significant degradation of ERRα protein at low nanomolar concentrations.

ERRα Degradation by PROTAC-6c wikipedia.org

Concentration (nM) ERRα Degradation (%)
10 ~39
30 >80

This data demonstrates that PROTAC-6c is one of the most potent and selective ERRα degraders reported, achieving substantial degradation even at concentrations as low as 10 nM. wikipedia.org The mechanism of PROTAC-6c-mediated ERRα degradation has been validated to require the formation of a ternary complex and the participation of the ubiquitin-proteasome system. This was confirmed by experiments showing that pretreatment with the proteasome inhibitor Epoxomicin, an ERRα ligand, or a VHL ligand abrogated the degradation of ERRα induced by PROTAC-6c. wikipedia.org Structurally, PROTAC 6-c has been noted to lack the terminal amide moiety at the linker attachment point on the VHL ligand, a feature typically considered important for VHL interaction, yet it retains potent degradation efficacy. guidetopharmacology.orguniprot.org

Research Applications of Protac 6c As a Chemical Biology Tool

Elucidating Protein Function in Cellular Pathways

PROTAC-6c serves as a powerful tool for elucidating the function of ERRα and other potential target proteins within intricate cellular pathways. By inducing the degradation of a specific protein like ERRα, researchers can observe the resulting phenotypic changes and downstream effects, thereby inferring the protein's role in various cellular processes nih.govfrontiersin.orgacs.orgsigmaaldrich.combiorxiv.orgchinesechemsoc.org. This "chemical knockdown" approach complements genetic methods like gene editing or RNA interference, offering a rapid and reversible means to study protein function frontiersin.orgsigmaaldrich.com.

A significant advantage of PROTACs, exemplified by PROTAC-6c, is their capacity to block both the enzymatic and non-enzymatic (scaffolding) functions of target proteins frontiersin.orgacs.orgfrontiersin.org. Traditional small molecule inhibitors often target only the catalytic active site, leaving other crucial non-enzymatic roles of a protein unaddressed acs.org. By degrading the entire protein, PROTAC-6c can provide a more comprehensive understanding of a protein's multifaceted contributions to cellular activities, including its involvement in cell division, differentiation, RNA metabolism, DNA repair, and genomic stability acs.org. This holistic approach is crucial for fully deciphering the biological roles of proteins in health and disease.

Investigating Signaling Networks through Targeted Degradation

The targeted degradation mediated by PROTAC-6c allows for precise investigation of signaling networks by removing key protein components involved in signal transduction. This approach can reveal the dynamic interplay between proteins within a pathway and the consequences of their absence on downstream signaling events frontiersin.orgacs.orgrsc.orgresearchgate.netchinesechemsoc.orgmdpi.comfrontiersin.orgelifesciences.orgelifesciences.orgnih.gov. For instance, by degrading ERRα, PROTAC-6c can help researchers understand how ERRα contributes to specific signaling cascades and how its removal impacts cellular responses.

The catalytic nature of PROTACs means that a single PROTAC-6c molecule can induce the degradation of multiple ERRα proteins, leading to a sustained disruption of ERRα-dependent signaling. This is particularly valuable for studying pathways where transient inhibition might not fully reveal the protein's role. The ability to induce favorable target-ligase protein-protein interactions also means PROTACs can degrade targets previously considered "undruggable" by conventional inhibitors, opening new avenues for exploring complex signaling pathways rsc.org.

Enabling Target Validation for Novel Biological Insights

This approach overcomes limitations associated with traditional inhibitors, which may suffer from off-target effects, low selectivity, or an inability to block non-enzymatic functions nih.govacs.orgfrontiersin.org. PROTAC-mediated degradation provides a clearer link between protein depletion and phenotypic outcome, offering more robust evidence for target validation. The ability of PROTACs to target a broad range of proteins, including those without well-defined catalytic pockets, significantly expands the scope of potential targets that can be validated for novel biological insights nih.govfrontiersin.orgrsc.orgsigmaaldrich.combiorxiv.orgnih.govresearchgate.net.

Studying Protein Turnover and Proteostasis

PROTAC-6c, like other PROTACs, is instrumental in studying protein turnover dynamics and the broader concept of proteostasis, which refers to the maintenance of proper protein folding, assembly, and degradation within a cell arizona.edubiorxiv.orguu.nlnih.gov. By precisely controlling the degradation of ERRα, researchers can investigate the rates of protein synthesis and degradation, and how these processes are regulated under various physiological and pathological conditions biorxiv.orguu.nlnih.gov.

The use of PROTACs in conjunction with advanced proteomic techniques, such as multiplexed proteome dynamics profiling (mPDP), allows for distinguishing between direct PROTAC-induced degradation events and subsequent downstream transcriptional or translational regulations nih.gov. This provides a nuanced understanding of how protein levels are maintained and perturbed, offering insights into the mechanisms controlling protein homeostasis and its implications in diseases arizona.edubiorxiv.orguu.nlnih.gov.

Development of Advanced Research Probes and Assays

The development of PROTAC-6c itself, and the broader PROTAC technology, has spurred the creation of advanced research probes and assays that further enhance chemical biology investigations nih.govfrontiersin.orgacs.orgsigmaaldrich.comchinesechemsoc.orgnih.govnih.govreactionbiology.comresearchgate.netacs.org. PROTACs serve as versatile chemical probes to explore protein function and druggability. The iterative design-synthesis-evaluation process for PROTACs has led to innovative synthetic strategies and the development of high-throughput screening platforms nih.govreactionbiology.com.

Furthermore, the principles underlying PROTAC design have inspired the creation of more sophisticated degraders, such as photo-PROTACs that allow light-controlled degradation, antibody-PROTAC conjugates for targeted delivery, and enzyme-activated "Pro-PROTACs" for cell-selective protein degradation nih.govchinesechemsoc.orgnih.govnih.govnih.gov. These advancements, driven by the exploration of PROTACs like PROTAC-6c, contribute to a growing arsenal (B13267) of tools for precise biological manipulation and the development of novel assays to study protein-protein interactions, ternary complex formation, and degradation kinetics chinesechemsoc.orgnih.govreactionbiology.com. Computational tools and artificial intelligence are also increasingly being applied to predict PROTAC ternary complex structures and accelerate their discovery, further advancing the field of targeted protein degradation biorxiv.orgnih.govreactionbiology.comresearchgate.net.

Advanced Research Considerations and Future Directions for Protac Research

Addressing the "Hook Effect" in Experimental Design

A common phenomenon observed in experiments with PROTACs is the "hook effect," where the extent of protein degradation decreases at high PROTAC concentrations. mdpi.comuni-kiel.de This paradoxical effect arises because PROTACs function by forming a ternary complex (Protein of Interest-PROTAC-E3 Ligase). mdpi.com At excessive concentrations, the PROTAC is more likely to form two separate binary complexes (Protein of Interest-PROTAC and PROTAC-E3 Ligase) rather than the productive ternary complex, thus reducing degradation efficiency. mdpi.comnih.gov

This biophysical limitation was observed in PROTACs similar in structure to PROTAC-6c; for instance, PROTAC 6-b exhibited a significant hook effect at concentrations greater than 1 μM. uni-kiel.de The presence of the hook effect necessitates careful experimental design, particularly in dose-response studies, to accurately determine a PROTAC's potency and maximal degradation (Dmax). nih.govnih.gov

Strategies to address the hook effect include:

Titration Experiments: Performing detailed concentration-response curves is crucial to identify the optimal concentration range for maximal degradation and to avoid the misleading results that can occur at supersaturating doses. mdpi.com

Mechanistic Modeling: A quantitative modeling framework can be used to fit the hook effect in concentration-degradation profiles, allowing for the accurate assessment of degradation metrics. nih.gov

Rational Design: Novel design strategies are being explored to overcome this limitation. For example, macrocyclic PROTACs have been developed that show a significantly reduced or even completely absent hook effect, even at concentrations thousands of times greater than their DC50 values. acs.org

Table 1: Experimental Design Considerations for the Hook Effect
ConsiderationDescriptionRationale
Comprehensive Dose-ResponseTest a wide range of PROTAC concentrations, including very high doses.To identify the optimal concentration window and characterize the hook effect. mdpi.com
Kinetic AnalysisMeasure degradation over time at multiple concentrations.To understand the dynamics of ternary complex formation and degradation. nih.gov
Control CompoundsUse inactive epimers or compounds lacking one of the binding moieties.To confirm that the observed degradation is specific to the PROTAC's mechanism.

Strategies for Modulating PROTAC-6c Activity and Specificity

The activity and specificity of a PROTAC are not solely dependent on the binding affinities of its warheads but are a complex interplay of its three components: the protein of interest (POI) ligand, the E3 ligase ligand, and the connecting linker. scienceopen.com Modifying these elements can dramatically alter a PROTAC's degradation profile. scienceopen.com

Key modulation strategies include:

Linker Optimization: The length, rigidity, and attachment points of the linker are critical for productive ternary complex formation. scienceopen.comscienceopen.com Adjusting the linker can improve cooperativity and enhance selectivity for a specific target. For example, the degrader AT1, designed with a shorter linker based on structural insights, achieved selective degradation of BRD4 over the highly homologous BRD2 and BRD3 proteins. nih.gov

E3 Ligase Selection: The choice of E3 ligase can influence PROTAC activity and selectivity. scienceopen.comscienceopen.com Research on PROTAC-6c highlighted the importance of the interaction with the E3 ligase; it was intentionally designed to lack a terminal amide moiety at the linker attachment point on its VHL ligand, which resulted in a failure to bind strongly to the VHL E3 ligase. acs.org This demonstrates how a subtle chemical modification can abrogate PROTAC function.

Conditional Activation: To improve tissue or cell-type selectivity and reduce off-target effects, conditional PROTACs are being developed. nih.gov These include:

PHOTACs (Photochemically Controllable PROTACs): These molecules are activated by light. A caging group is installed on the PROTAC, rendering it inactive until light irradiation removes the group, releasing the active degrader. nih.gov This allows for precise spatiotemporal control over protein degradation. nih.gov

Hypoxia-Activated PROTACs: These are designed to be active in the hypoxic microenvironment characteristic of many tumors. nih.gov

Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching a PROTAC to a tumor-specific antibody, the degrader can be delivered selectively to cancer cells. nih.gov

Development of Next-Generation Degraders Beyond Traditional PROTACs

While PROTACs effectively utilize the ubiquitin-proteasome system (UPS), researchers are expanding the targeted protein degradation (TPD) toolbox by harnessing other cellular degradation pathways. marinbio.comresearchgate.netnih.gov This is particularly useful for proteins that are poor substrates for the proteasome. researchgate.net

Next-generation degraders include:

AUTACs (Autophagy-Targeting Chimeras): AUTACs are bifunctional molecules that tag a target protein for degradation via autophagy. One end binds the POI, while the other end carries a molecule (like a guanine derivative) that induces a K63-linked polyubiquitination mark, which is a signal for autophagic sequestration and degradation.

LYTACs (Lysosome-Targeting Chimeras): This technology targets extracellular and membrane-bound proteins for degradation. marinbio.comnih.gov A LYTAC consists of a ligand for the target protein conjugated to a ligand that binds to a lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate receptor (CI-M6PR). This interaction mediates the internalization and trafficking of the protein-LYTAC complex to the lysosome for degradation. marinbio.com

Other Modalities: The field continues to innovate with concepts like AbTACs (Antibody-based PROTACs) and MADTACs (Macroautophagy Degradation Targeting Chimeras) to expand the scope and applicability of targeted protein degradation. marinbio.comresearchgate.net

Table 2: Comparison of Next-Generation Degraders
Degrader TypeCellular PathwayTarget Protein LocationPrimary Application
PROTACUbiquitin-Proteasome SystemIntracellularDegrading cytosolic and nuclear proteins. nih.gov
AUTACAutophagyIntracellularDegrading protein aggregates or entire organelles. researchgate.net
LYTACEndo-Lysosomal PathwayExtracellular & Membrane-boundTargeting secreted and cell-surface proteins. marinbio.comnih.gov

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Analysis

To fully understand the cellular impact of a PROTAC, it is essential to look beyond the degradation of the intended target. Multi-omics approaches, such as quantitative proteomics and transcriptomics, provide a global, unbiased view of the cellular response to a degrader.

Live-cell platforms utilizing endogenous tagging technologies can provide comprehensive real-time degradation and recovery profiles for target proteins. nih.govsynthego.com These kinetic studies help quantify key parameters like degradation rates and maximal degradation levels (Dmax). nih.govsynthego.com Such analyses have shown that the stability of the cellular ternary complex influences potency and efficacy, while the level of ubiquitination is highly correlated to the degradation rate. nih.gov

By integrating these kinetic profiles with proteome-wide analyses, researchers can:

Confirm On-Target Selectivity: Verify that the PROTAC primarily degrades the intended target.

Identify Off-Target Effects: Uncover unintended degradation of other proteins, which is crucial for safety and mechanistic understanding.

Analyze Downstream Consequences: Map the changes in protein networks and signaling pathways that result from the target's degradation.

Elucidate Resistance Mechanisms: Identify changes in protein expression, such as upregulation of the target protein or components of the UPS, that may lead to acquired resistance.

Computational and Structural Biology Approaches in PROTAC-6c Research

The rational design of PROTACs is highly challenging due to their structural complexity and the intricate dynamics of ternary complex formation. dundee.ac.uk Computational and structural biology methods are indispensable tools for accelerating PROTAC design and optimization. scienceopen.comnih.gov

Structural Biology: Solving the crystal structure of the ternary complex provides the ultimate blueprint for understanding how a PROTAC mediates the interaction between the target and the E3 ligase. lancs.ac.uk For example, the crystal structure of the degrader MZ1 in a complex with VHL and the BRD4 bromodomain revealed how the PROTAC folds to create specific intermolecular interactions, leading to pronounced cooperative formation of the complex. lancs.ac.uk This structural knowledge enables the rational design of next-generation degraders with improved properties. nih.gov

Computational Modeling: In the absence of experimental structures, computational approaches like molecular docking and molecular dynamics (MD) simulations are used to predict the conformation of the ternary complex. scienceopen.comelifesciences.org These methods can:

Predict Ternary Complex Geometry: Assess the feasibility of forming a stable and productive complex.

Optimize Linker Design: Screen different linker lengths, compositions, and attachment points to identify optimal designs. scienceopen.com

Analyze Protein-Protein Interactions: Investigate the dynamics and key interactions at the interface between the POI and the E3 ligase. elifesciences.org

These computational tools are vital for understanding the structure-activity relationships of PROTACs like PROTAC-6c and for guiding the design of more potent and selective molecules. dundee.ac.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAG-6c
Reactant of Route 2
PROTAG-6c

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.